molecular formula C15H16N2O3 B2824183 3-Amino-N-(3,4-dimethoxyphenyl)benzamide CAS No. 1016512-66-5

3-Amino-N-(3,4-dimethoxyphenyl)benzamide

Cat. No.: B2824183
CAS No.: 1016512-66-5
M. Wt: 272.304
InChI Key: GTKFTKPJXGZWIW-UHFFFAOYSA-N
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Description

3-Amino-N-(3,4-dimethoxyphenyl)benzamide is a benzamide derivative synthesized via the reaction of isatoic anhydride with 1-(3,4-dimethoxyphenyl)propan-2-amine in dichloromethane, yielding 90% under optimized conditions . Its structure features a 3-amino substitution on the benzamide core and an N-linked 3,4-dimethoxyphenylpropan-2-yl group (Figure 1). This compound serves as a precursor for mebeverine derivatives with demonstrated spasmolytic and anti-inflammatory activities .

Properties

IUPAC Name

3-amino-N-(3,4-dimethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-7-6-12(9-14(13)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKFTKPJXGZWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3,4-dimethoxyphenyl)benzamide typically involves the reaction of 3,4-dimethoxyaniline with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amino group of 3,4-dimethoxyaniline and the carbonyl group of benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N-(3,4-dimethoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 3-Amino-N-(3,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Methoxy vs. Methyl Groups : Methoxy substituents (as in the target compound and Rip-B) increase lipophilicity and metabolic stability compared to methyl groups (e.g., N-(3,4-dimethylphenyl)benzamide) .
  • Synthetic Efficiency : The target compound’s synthesis via isatoic anhydride achieves higher yields (90%) than Rip-B’s benzoyl chloride route (80%) .

Pharmacological and Functional Differences

Spasmolytic and Anti-Inflammatory Activity

The target compound’s derivatives exhibit spasmolytic effects by modulating smooth muscle contraction, attributed to the 3-amino and dimethoxyphenyl groups enhancing interactions with muscarinic or calcium channels .

Receptor Targeting and Binding
  • ACE2 Inhibition: A structurally related compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide, binds ACE2 with a docking score of -5.51 kcal/mol, suggesting that dimethoxyphenyl groups may enhance affinity for protease targets .
  • Dopamine Receptor Antagonism: Benzamide derivatives like amisulpride (a D2/D3 antagonist) highlight the role of substituents in receptor selectivity. The target compound’s dimethoxy and amino groups may confer limbic selectivity, akin to amisulpride’s profile .
Table 2: Hazard Comparison
Compound Name Acute Toxicity (Oral) Skin Irritation Eye Irritation Target Organ Toxicity References
3-Amino-N-(3,4-dimethoxyphenyl)benzamide Not reported Not reported Not reported Not reported -
3-Amino-N-(2,3-dimethylphenyl)benzamide Category 4 (H302) Category 2 (H315) Category 2A (H319) Respiratory (H335)
N-(3,4-Difluorophenyl)-3-methylbenzamide Not reported Not reported Not reported Not reported

Notes:

    Biological Activity

    3-Amino-N-(3,4-dimethoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that highlight its biological properties, mechanisms of action, and therapeutic applications.

    Chemical Structure and Properties

    The compound features a benzamide core with an amino group and a dimethoxyphenyl substituent. Its structure can be represented as follows:

    C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3

    This configuration contributes to its interaction with biological targets, influencing its pharmacological effects.

    Antioxidant Activity

    Research indicates that 3-amino benzamide exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. A study demonstrated that treatment with 3-amino benzamide significantly increased the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in rat models subjected to oxidative damage. Conversely, it reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation .

    Anti-inflammatory Effects

    The compound has shown promise in reducing inflammation. In experimental models, it was found to decrease histopathological damage scores and prevent fibrosis formation in esophageal caustic injuries. The mechanism involves inhibiting poly(adenosine diphosphate-ribose) polymerase (PARP), which is activated during cellular stress and contributes to inflammatory responses .

    Anticancer Properties

    Several studies have investigated the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines, particularly those associated with breast and colorectal cancers. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is a focal point of ongoing research .

    The biological activity of this compound is largely attributed to its role as a PARP inhibitor. By inhibiting PARP, the compound prevents DNA repair processes that are often hijacked by cancer cells for survival. This leads to increased DNA damage and subsequent cell death in malignant cells .

    Study on Esophageal Damage

    In a controlled study involving rats, 3-amino benzamide was administered following caustic esophageal burns. The treatment resulted in a significant reduction in stenosis index and improved histopathological outcomes compared to untreated controls. The biochemical analysis revealed enhanced antioxidant enzyme activity and reduced tissue damage markers .

    GroupStenosis IndexHistopathological ScoreSOD ActivityMDA Level
    UntreatedHighSevereLowHigh
    Treated with 3-ABLowMildHighLow

    Anticancer Activity Assessment

    In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin against MDA-MB-231 breast cancer cells .

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